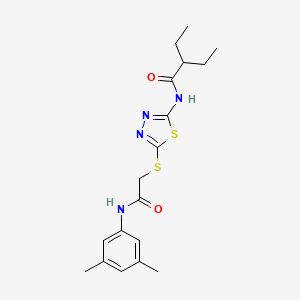

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

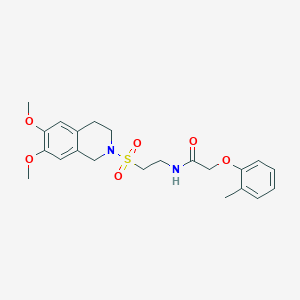

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a useful research compound. Its molecular formula is C18H24N4O2S2 and its molecular weight is 392.54. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Modeling and Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of 1,3,4-Thiadiazoles, including compounds with similar structures, highlighted their potential as anti-inflammatory and analgesic agents. The research focused on designing, synthesizing, and evaluating these compounds for their medicinal properties. Molecular modeling was utilized to understand the mechanism of action, specifically targeting the COX-2 enzyme, which plays a crucial role in inflammation and pain. This research underscores the therapeutic potential of thiadiazole derivatives in managing pain and inflammation (Shkair et al., 2016).

Photodynamic Therapy Applications

Another study explored the synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups. These compounds demonstrated significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy (PDT). PDT is a treatment approach that utilizes light-sensitive compounds to generate reactive oxygen species, effectively targeting and destroying cancer cells. The thiadiazole-substituted phthalocyanines were identified as potential Type II photosensitizers for cancer treatment, highlighting the utility of thiadiazole derivatives in developing new therapeutic agents (Pişkin et al., 2020).

Herbicidal Activity

Research into thiadiazolopyrimidine derivatives bearing chiral moieties revealed their effectiveness as herbicides. These compounds showed moderate inhibitory activities against various weeds, with chiral compounds exhibiting improved herbicidal activities. The study demonstrates the potential of thiadiazole derivatives in agricultural applications, offering a novel approach to weed management through the synthesis of chiral thiadiazolopyrimidines (Duan et al., 2010).

Anticancer Activity

A significant focus of research on thiadiazole derivatives is their anticancer potential. One study on microwave-assisted synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showcased promising in vitro anticancer activities against various human cancer cell lines. These compounds were evaluated using the MTT assay method, and several demonstrated GI50 values comparable to Adriamycin, a standard chemotherapy drug. This highlights the therapeutic potential of thiadiazole derivatives as anticancer agents, with some compounds identified as particularly promising for further investigation (Tiwari et al., 2017).

Eigenschaften

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-8-11(3)7-12(4)9-14/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLWEXQVNQXIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2393780.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)

![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)

![2-((4-(benzo[d]thiazol-2-yl)-3-(2,4-dihydroxy-5-propylphenyl)-1H-pyrazol-5-yl)methoxy)acetic acid](/img/structure/B2393795.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2393801.png)